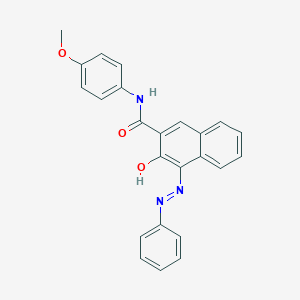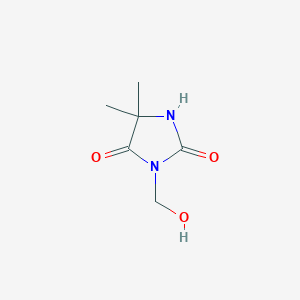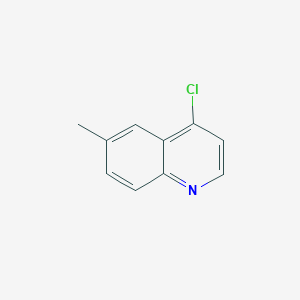![molecular formula C9H17N B097931 2,5-Dimethyl-1-azabicyclo[2.2.2]octane CAS No. 15787-33-4](/img/structure/B97931.png)
2,5-Dimethyl-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABO, is a bicyclic organic compound that has gained significant attention in scientific research. DMABO belongs to the class of amines and is a potent inhibitor of acetylcholinesterase (AChE) enzyme. It has been widely studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
DMABO inhibits the activity of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane by binding to its active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function. DMABO also has antioxidant properties and has been shown to protect against oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
DMABO has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to protect against oxidative stress-induced neuronal damage. DMABO has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
DMABO is a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane and has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. It is relatively easy to synthesize and has been found to be well-tolerated in animal studies. However, DMABO has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be established.
Zukünftige Richtungen
There are several future directions for research on DMABO. One area of research is the development of more efficient synthesis methods for DMABO. Another area of research is the investigation of the safety and efficacy of DMABO in human clinical trials. Further studies are also needed to determine the optimal dosage and administration route of DMABO for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the potential of DMABO as a therapeutic agent for other diseases, such as Parkinson's disease, should be explored. Finally, the development of DMABO analogs with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, DMABO is a bicyclic organic compound that has gained significant attention in scientific research. It has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. DMABO is a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the safety and efficacy of DMABO in human clinical trials. The development of more efficient synthesis methods for DMABO and the investigation of its potential as a therapeutic agent for other diseases are areas of ongoing research.
Synthesemethoden
DMABO can be synthesized using various methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The Pictet-Spengler reaction is the most commonly used method for synthesizing DMABO. It involves the condensation of a tryptamine derivative with an aldehyde in the presence of a Lewis acid catalyst. The Mannich reaction involves the condensation of a primary amine, formaldehyde, and a ketone or aldehyde. Reductive amination involves the reduction of an imine to an amine using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DMABO has been widely studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders. It has been found to be a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. DMABO has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential as a therapeutic agent for the treatment of this disease. DMABO has also been studied for its potential applications in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
15787-33-4 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2,5-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-6-10-4-3-9(7)5-8(10)2/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
COFQMXADDRFIBA-UHFFFAOYSA-N |
SMILES |
CC1CC2CCN1CC2C |
Kanonische SMILES |
CC1CC2CCN1CC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)


